molecular formula C20H33BN4O4 B1474256 (S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate CAS No. 1632498-00-0

(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate

Cat. No.: B1474256
CAS No.: 1632498-00-0
M. Wt: 404.3 g/mol
InChI Key: WOOQUSIKYILRKR-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate is a chiral boronate ester-containing pyrimidine derivative with the molecular formula C₂₀H₃₃BN₄O₄ and a molecular weight of 404.32 g/mol (CAS: 1632498-00-0) . Key structural features include:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
  • Piperazine ring: Substituted at position 4 with a tert-butyl carbamate (Boc) protecting group and a methyl group at position 3 (S-configuration).
  • Boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5 of the pyrimidine enables participation in Suzuki-Miyaura cross-coupling reactions .

This compound is primarily used as an intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors and boron-containing therapeutics.

Properties

IUPAC Name

tert-butyl (3S)-3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BN4O4/c1-14-13-24(17(26)27-18(2,3)4)9-10-25(14)16-22-11-15(12-23-16)21-28-19(5,6)20(7,8)29-21/h11-12,14H,9-10,13H2,1-8H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOQUSIKYILRKR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(C[C@@H]3C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological interactions, supported by relevant data and case studies.

Structural Characteristics

The compound features a piperazine core substituted with a tert-butyl group and a pyrimidine moiety containing a boronate ester. The presence of the boronate group is significant as it enhances the compound's reactivity in biological systems and contributes to its potential as a therapeutic agent.

Component Description
Molecular FormulaC18H26BN3O4
Molecular WeightApproximately 359.2 g/mol
Structural FeaturesPiperazine ring, tert-butyl group, pyrimidine derivative with boronate ester

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Ring : Starting from appropriate piperazine derivatives.
  • Introduction of the Pyrimidine Moiety : Utilizing pyrimidine precursors that can be functionalized to incorporate the boronate group.
  • Boronate Ester Formation : Employing coupling reactions to attach the boronate moiety.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Enzyme Inhibition : The boronate group can interact with active sites on enzymes, leading to inhibition of enzymatic pathways.
  • Receptor Modulation : The compound may modulate receptor activities through π-π stacking interactions with aromatic residues in proteins.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Inhibition Studies : Research has shown that derivatives can act as potent inhibitors of various kinases involved in cancer progression. For example, compounds with similar structural motifs have been effective against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA .
  • Drug Development : The development of targeted therapies utilizing piperazine derivatives has shown promise in treating conditions like gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Comparative Analysis

To better understand the uniqueness of this compound in terms of biological activity and structural composition compared to related compounds:

Compound Name Structural Features Biological Activity
Compound APiperidine instead of piperazineModerate enzyme inhibition
Compound BLacks boronate functionalityLimited reactivity in biological systems
Compound CDifferent substitution patternsVarying solubility and reactivity

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Pyrimidine vs. Pyridine Derivatives
  • two in pyrimidine). Impact: Lower binding affinity to targets like kinases, where pyrimidine’s dual nitrogen atoms often interact with catalytic lysine or hinge regions .
Pyrimidine vs. Pyrazole Derivatives
  • Example : tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
    • Key Difference : Pyrazole’s five-membered ring introduces greater conformational flexibility.
    • Impact : Enhanced solubility but reduced metabolic stability due to increased susceptibility to oxidation.

Substituent Variations

Boronate vs. Bromine Substituents
  • Example : (S)-tert-Butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate (CAS: 1272973-71-3)
    • Key Difference : Bromine at position 5 instead of boronate.
    • Impact : The brominated analog serves as a precursor for Miyaura borylation to synthesize the target compound. It is less reactive in cross-coupling but more stable under basic conditions .
Trifluoromethyl Modifications
  • Example: tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate Key Difference: Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects.

Stereochemical and Conformational Differences

  • Example : (R)-tert-Butyl 4-(5-bromo-6-...cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetamido)ethyl)pyridin-2-yl)ethynyl)oxazolidine-3-carboxylate
    • Key Difference : (R)-configuration vs. (S)-configuration in the target compound.
    • Impact : Altered stereochemistry can drastically affect binding to chiral targets (e.g., enzymes, receptors), with (S)-isomers often showing higher activity in kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Brominated Analog Pyrazole Derivative

Preparation Methods

Preparation of the Pyrimidine Intermediate

The pyrimidine ring substituted at the 2-position with a leaving group (e.g., halogen) is typically synthesized via condensation reactions between amidines and β-dicarbonyl compounds or via cyclization of appropriate precursors. The 5-position is functionalized subsequently.

Introduction of the Boronate Ester Group

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced by borylation reactions, commonly through palladium-catalyzed cross-coupling methods such as:

  • Miayura borylation : Using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst and a base to replace a halogen at the 5-position of the pyrimidine ring with the boronate ester.

This reaction is typically carried out under inert atmosphere (argon or nitrogen) at elevated temperatures (e.g., 80–100 °C) in solvents like dioxane or tetrahydrofuran (THF).

Coupling to the Piperazine Moiety

The piperazine ring bearing a methyl substituent at the 3-position with defined stereochemistry (S-configuration) is prepared separately, often via chiral synthesis or resolution methods.

The pyrimidinyl boronate ester is then coupled to the piperazine nitrogen at the 4-position through nucleophilic aromatic substitution or palladium-catalyzed amination reactions.

Protection of the Piperazine Nitrogen

The free piperazine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the tert-butyl carbamate protecting group.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Pyrimidine synthesis Amidines + β-dicarbonyl compounds, acid/base catalysis 60–85 Purification by recrystallization or chromatography
Borylation at 5-position B2Pin2, Pd(dppf)Cl2 catalyst, KOAc, dioxane, 90 °C, 12 h 70–90 Inert atmosphere, careful exclusion of moisture
Coupling with piperazine Piperazine derivative, Pd-catalyst, base, solvent (e.g., toluene), 80 °C 65–80 Stereochemistry maintained by chiral piperazine
Boc protection of piperazine Boc2O, base (e.g., triethylamine), room temp, 2–4 h 85–95 Mild conditions to avoid racemization

Research Findings and Optimization Notes

  • Stereochemical integrity of the (S)-3-methylpiperazine is critical; mild reaction conditions and use of chiral starting materials are essential to prevent racemization.
  • The borylation step is highly efficient with palladium catalysts and pinacol boronates, but requires strict exclusion of air and moisture to prevent catalyst deactivation.
  • The Boc protection step is generally high yielding and straightforward but must be done after coupling to avoid interference with palladium catalysis.
  • Purification is typically achieved via chromatography or recrystallization, with characterization by NMR, HPLC, and chiral HPLC to confirm purity and stereochemistry.

Summary Table of Key Preparation Steps

Compound Intermediate Key Reaction Type Reagents & Conditions Yield (%) Comments
2-halopyrimidine intermediate Cyclization or condensation Amidines + β-dicarbonyl, acid/base 60–85 Starting material for borylation
5-boronate pyrimidine derivative Miyaura borylation B2Pin2, Pd catalyst, KOAc, dioxane, 90 °C 70–90 Sensitive to moisture and air
(S)-3-methylpiperazine Chiral synthesis/resolution Various chiral synthetic routes Commercially available or synthesized separately
Pyrimidinyl-piperazine coupling Pd-catalyzed amination Pd catalyst, base, toluene, 80 °C 65–80 Retains stereochemistry
Boc protection of piperazine nitrogen Carbamate formation Boc2O, base, room temperature 85–95 Final protecting step

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves coupling a brominated pyrimidine precursor (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) with a pinacol boronate ester under Suzuki-Miyaura conditions. Key parameters for optimization include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
  • Base : K₂CO₃ or Cs₂CO₃ in a 2:1 molar ratio relative to the boronate.
  • Solvent : Dioxane/water (4:1) at 80–100°C for 12–24 hours .
    Yield improvements (>70%) are achieved by degassing solvents to eliminate oxygen and using excess boronate (1.2–1.5 eq). Monitor reaction progress via TLC or LC-MS to minimize side products .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective coupling and absence of unreacted boronate (e.g., δ ~1.3 ppm for pinacol methyl groups).
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺).
  • FT-IR : B-O stretching (~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) bands validate functional groups.
  • HPLC : Purity >95% is essential for downstream applications .

Advanced Research Questions

Q. How can computational methods (DFT) guide structural analysis and reaction design?

Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties:

  • Geometry Optimization : Compare DFT-optimized bond lengths/angles with X-ray crystallographic data to identify conformational discrepancies (e.g., torsional strain in the piperazine ring) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate reactivity trends for electrophilic substitution or nucleophilic attack on the pyrimidine ring.
  • Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic sites (e.g., pyrimidine N-atoms) for regioselective functionalization .

Table 1 : Comparison of DFT and X-ray Data for Key Structural Parameters

ParameterDFT ValueX-ray ValueDeviation
B-O Bond Length (Å)1.371.350.02
Piperazine Dihedral (°)12.410.81.6

Q. What strategies resolve low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Common issues and solutions:

  • Boronate Hydrolysis : Use anhydrous conditions and minimize aqueous phases. Replace pinacol with more stable esters (e.g., MIDA boronate) if necessary .
  • Catalyst Deactivation : Add ligands (e.g., SPhos) to stabilize Pd(0) intermediates.
  • Steric Hindrance : Employ microwave irradiation (100–120°C) to enhance reaction kinetics .

Q. How should crystallographic data be refined to resolve ambiguities in molecular conformation?

Use SHELXL for refinement:

  • Twinned Data : Apply HKLF5 format for integration and TWIN/BASF commands to model twin domains.
  • Disorder Modeling : Split occupancy for flexible tert-butyl or piperazine groups using PART/SUMP constraints .
  • Validation Tools : Check R1/wR2 (<0.05), and ADPs for anomalous thermal motion .

Q. How to address contradictions between spectroscopic and crystallographic data?

Example: If NMR suggests a planar pyrimidine ring, but X-ray shows puckering:

  • Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange.
  • DFT-MD Simulations : Model temperature-dependent structural fluctuations .

Methodological Considerations

Q. What precautions are critical for handling boron-containing intermediates?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) and use flame-dried glassware.
  • Quenching : React residual boronate with pH 5 acetate buffer to prevent unwanted coupling in subsequent steps .

Q. How to design experiments for regioselective functionalization of the pyrimidine ring?

  • Directing Groups : Install temporary groups (e.g., -OMe) to steer C-H borylation to the meta position .
  • Ligand Control : Use Ir-catalyzed systems with anionic ligands (e.g., Bpin) for meta-selectivity (>8:1 regioselectivity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate

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